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Part 1: Executive Summary & Core Directive
The Thermal Bottleneck in Wide-Bandgap Electronics

Silicon Carbide (SiC) and Gallium Nitride (GaN) devices are theoretically capable of operating
at temperatures exceeding 600°C. However, standard metallization schemes (Al, Ti/Al, Ni/Au)
fail well below these limits due to oxidation, electromigration, or the formation of resistive
intermetallic phases.

Chromium Diboride (CrBz2) has emerged as a critical solution for the "contact problem™ in
extreme environments. As a refractory transition metal boride with a melting point of ~2,200°C,
high electrical conductivity, and superior oxidation resistance, CrBz serves two distinct roles:

o Thermally Stable Ohmic Contact: Maintaining low specific contact resistivity (

) after high-temperature annealing.[1]

 Diffusion Barrier: Preventing the migration of conductive metals (Cu, Au) into the
semiconductor substrate.

This guide provides a validated protocol for synthesizing CrB:z thin films via Direct Current
Magnetron Sputtering (DCMS) and integrating them into 4H-SiC device architectures.
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Part 2: Material Physics & Causality
Why CrB2? (The "Why" Behind the Protocol)

To design a robust process, one must understand the failure modes CrB2 prevents.

Crystal Structure & Stability: CrB2 crystallizes in the hexagonal AIB:z structure (Space Group
P6/mmm).[2] The rigid boron honeycomb network provides high hardness (12.3 GPa) and
thermal stability, while the chromium atoms provide metallic conductivity via partially filled

orbitals.[3]

Oxidation Mechanism: Upon exposure to air at high temperatures (>900°C), CrB2 forms a
mixed oxide scale.

o Initial Stage: Formation of B2Os and Cr20s.

o Critical Limit: Above ~1000°C, B20s3 can volatilize, potentially leaving a porous Cr203
scale. However, for device operation <900°C, the scale remains protective, preventing
oxygen diffusion to the underlying SiC interface.

Lattice Matching: CrBz has a basal plane lattice mismatch of less than 1% with (0001) GaN
and reasonable matching with 4H-SiC, facilitating textured or epitaxial growth which

significantly lowers interfacial resistance.

Part 3: Experimental Protocols
Protocol A: DC Magnetron Sputtering of CrB2 Thin
Films[4]

Objective: Deposit stoichiometric, low-resistivity CrB2 films on 4H-SiC substrates. Equipment:
DC Magnetron Sputtering System (base pressure

Torr).

Step-by-Step Methodology

e Substrate Preparation (4H-SiC):

o Solvent Clean: Acetone (5 min ultrasonic)
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Isopropanol (5 min ultrasonic)

DI Water rinse.

o Native Oxide Removal: Dip in dilute HF (1:10) for 60 seconds. Rinse and N2z blow dry.

Critical: Immediate loading into vacuum chamber to prevent re-oxidation.

e Sputtering Parameters:

o The following parameters are optimized to minimize porosity and maximize density (~5.2

g/cm3).
Parameter Value Rationale
o , Compound target ensures
Target Stoichiometric CrB2 (99.9%)

stoichiometry transfer.

Base Pressure Torr

Essential to prevent oxygen
incorporation during

nucleation.

Argon Pressure 5 mTorr (0.67 Pa)

Low pressure is critical. Higher
pressures (e.g., 20 mTorr)
thermalize adatoms, reducing
their mobility and leading to

porous, columnar structures.

DC Power 200 W

Provides sufficient sputter yield

without target overheating.

Substrate Bias -60 V

Increases ion bombardment
energy, densifying the film and

improving adhesion.

Substrate Temp 500°C - 900°C

Higher temps (

) promote epitaxial alignment
on (0001) substrates.[4]

Deposition Time ~10 mins (for 350nm)

Deposition rate is approx. 35

nm/min.[5]
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e Post-Deposition Cooling:
o Cool in vacuum to

before venting to prevent surface oxidation of the hot film.

Protocol B: Ohmic Contact Formation & Annealing[1]

Objective: Form a stable Ohmic contact with

[6]

o Deposition: Follow Protocol A to deposit 100 nm of CrB..

e Capping (Optional but Recommended): Deposit a 50 nm Tungsten (W) or Platinum (Pt) cap
if the device will undergo subsequent bonding steps, to prevent surface oxidation of the
boride during packaging.

e Rapid Thermal Annealing (RTA):
o Atmosphere: N2 or Ar (High Purity).
o Temp: 950°C - 1000°C.
o Duration: 2 minutes.

o Mechanism:[1] This high-temperature anneal allows Cr to react slightly with C vacancies in
the SiC surface (forming a thin interfacial carbide phase) while B dopants may diffuse
slightly, lowering the Schottky barrier height.

Part 4: Visualization & Logic
Workflow Logic: Sputtering to Integration

The following diagram illustrates the critical decision nodes in the deposition process to ensure
film quality.
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Figure 1: Decision logic for CrB2 deposition and thermal stability. Note the critical dependence

on Ar pressure and Temperature for film quality.

Oxidation Resistance Mechanism

Understanding the self-passivating nature of CrBz: is vital for high-temp applications.
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Figure 2: Oxidation pathway. Stability is maintained by the B203/Cr20s seal until B20s3 volatility

compromises the barrier above 1000°C.

Part 5: Quality Control & Troubleshooting
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Observation

Probable Cause

Corrective Action

High Contact Resistance

Oxide at interface or low

annealing temp.

Ensure HF dip immediately
before loading. Increase RTA
temp to 950°C.

Film Delamination

High residual stress

(Compressive).

Reduce substrate bias (e.g.,
from -60V to -30V) or increase
Ar pressure slightly (to 10

mTorr).

Porous Microstructure

Low adatom mobility.

Increase substrate
temperature during deposition;

ensure Ar pressure is

mTorr.

Surface Discoloration

Oxidation during cooling.

Ensure sample cools to

in vacuum before venting load

lock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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